1-(Chloromethyl)naphthalene-2-carbonitrile

Descripción general

Descripción

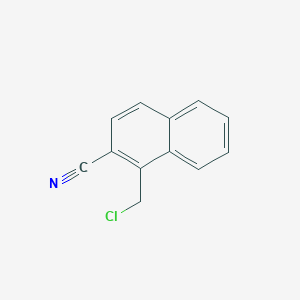

1-(Chloromethyl)naphthalene-2-carbonitrile is an organic compound with the molecular formula C12H8ClN. It is a derivative of naphthalene, characterized by the presence of a chloromethyl group at the first position and a carbonitrile group at the second position on the naphthalene ring. This compound is primarily used in research and development, particularly in the fields of organic synthesis and material science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-(Chloromethyl)naphthalene-2-carbonitrile can be synthesized through various methods. One common approach involves the chloromethylation of naphthalene-2-carbonitrile. This reaction typically requires the use of chloromethylating agents such as formaldehyde and hydrochloric acid, often in the presence of a catalyst like zinc chloride . The reaction conditions usually involve heating the mixture to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing efficient purification techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

1-(Chloromethyl)naphthalene-2-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding naphthoquinones or reduction to yield naphthylmethylamines.

Common Reagents and Conditions

Major Products Formed

Substitution: Formation of azido or thiocyanato derivatives.

Oxidation: Formation of naphthoquinones.

Reduction: Formation of naphthylmethylamines.

Aplicaciones Científicas De Investigación

Organic Synthesis

1-(Chloromethyl)naphthalene-2-carbonitrile serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly valuable in the production of naphthalene derivatives and other complex organic molecules.

Key Applications:

- Synthesis of Fluorescent Dyes: The compound is employed in synthesizing fluorescent dyes and pigments, which are widely used in the textile and plastic industries .

- Nucleophilic Dearomatization: The palladium-catalyzed nucleophilic dearomatization of chloromethyl naphthalene derivatives leads to ortho- or para-substituted carbocycles, yielding satisfactory to excellent results .

Polymer Chemistry

This compound acts as an effective initiator in polymerization processes, particularly in atom transfer radical polymerization (ATRP).

Case Study: ATRP of Styrene

- In a study, 1-(chloromethyl)naphthalene was utilized as an initiator for the ATRP of styrene at 125 °C. The results indicated:

Medicinal Chemistry

The compound has been investigated for its potential antifungal properties through the synthesis of various derivatives.

Antifungal Activity Evaluation:

- A series of derivatives of 1-(chloromethyl)naphthalene were synthesized by condensing it with substituted anilines and heteroaryls.

- These derivatives exhibited significant antifungal activity against Candida albicans, with some compounds demonstrating high zones of inhibition .

Synthesis Methodology:

A notable method for synthesizing 1-(chloromethyl)naphthalene involves:

- Mixing naphthalene with paraformaldehyde and a Lewis acid catalyst.

- The reaction is facilitated by using hydrochloric acid as a chlorine source, leading to improved yield and purity without the need for rectification .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 1-(Chloromethyl)naphthalene-2-carbonitrile involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing the compound to participate in various substitution reactions. The carbonitrile group can also engage in reactions that modify its electronic properties, influencing the overall reactivity of the molecule .

Comparación Con Compuestos Similares

Similar Compounds

1-(Chloromethyl)naphthalene: Similar structure but lacks the carbonitrile group, making it less versatile in certain reactions.

2-(Chloromethyl)naphthalene: Chloromethyl group is at a different position, affecting its reactivity and applications.

1-(Bromomethyl)naphthalene: Bromine instead of chlorine, which can influence the reactivity and selectivity in substitution reactions.

Uniqueness

1-(Chloromethyl)naphthalene-2-carbonitrile is unique due to the presence of both chloromethyl and carbonitrile groups, providing a combination of reactivity and stability that is valuable in various synthetic applications. Its dual functional groups allow for a broader range of chemical transformations compared to its analogs .

Actividad Biológica

1-(Chloromethyl)naphthalene-2-carbonitrile (CAS No. 1261626-83-8) is a synthetic organic compound notable for its potential biological activities. It features a naphthalene ring substituted with a chloromethyl group and a carbonitrile functional group, which may contribute to its reactivity and interaction with biological systems. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer properties, and mechanisms of action.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

- Molecular Formula : C11H8ClN

- Molecular Weight : 201.64 g/mol

- Canonical SMILES : ClC(C1=CC=CC2=C1C=CC=C2)C#N

Biological Activity Overview

The biological activities of this compound have been explored in various studies, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on naphthalene derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The presence of the chloromethyl and carbonitrile groups is thought to enhance the interaction with microbial cell membranes or enzymes:

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate inhibition | |

| Escherichia coli | Significant inhibition | |

| Candida albicans | Moderate activity |

Anticancer Activity

This compound has also been evaluated for its anticancer properties. The compound's mechanism may involve the induction of apoptosis in cancer cells or inhibition of specific signaling pathways:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)

- Mechanism of Action : Potential inhibition of cell proliferation through apoptosis induction.

In vitro studies have shown that derivatives of naphthalene can affect cell viability and induce cell cycle arrest, suggesting a promising avenue for further research in cancer therapeutics.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in microbial metabolism or cancer cell proliferation.

- Cell Membrane Disruption : The hydrophobic nature of the naphthalene ring can facilitate membrane penetration, leading to cell lysis in microbes.

- Signal Transduction Modulation : It may interfere with growth factor signaling pathways in cancer cells, promoting apoptosis.

Case Studies

Several studies have highlighted the potential applications of this compound:

-

Study on Antimicrobial Efficacy :

- Researchers synthesized a series of naphthalene derivatives, including this compound, and tested their efficacy against various pathogens.

- Results indicated that this compound exhibited comparable activity to standard antibiotics against resistant strains.

-

Anticancer Research :

- A study focused on the cytotoxic effects of naphthalene derivatives on human cancer cell lines.

- The findings suggested that this compound significantly reduced cell viability in MCF-7 cells, prompting further investigation into its potential as a chemotherapeutic agent.

Propiedades

IUPAC Name |

1-(chloromethyl)naphthalene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN/c13-7-12-10(8-14)6-5-9-3-1-2-4-11(9)12/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POGXGDVZXFSKFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2CCl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.